molecular formula C12H10N4S B3063592 Purine, 6-(benzylthio)- CAS No. 724-34-5

Purine, 6-(benzylthio)-

Cat. No.: B3063592
CAS No.: 724-34-5
M. Wt: 242.30 g/mol
InChI Key: ULIQGBPQLPCTAJ-UHFFFAOYSA-N
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Description

6-Benzylsulfanyl-9H-purine is a purine derivative with the molecular formula C12H10N4S This compound is characterized by the presence of a benzylsulfanyl group attached to the purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylsulfanyl-9H-purine typically involves the reaction of 6-mercaptopurine with benzyl bromide in the presence of a base such as sodium hydroxide . The reaction is carried out at room temperature for about 30 minutes, resulting in the formation of the desired compound.

Industrial Production Methods: While specific industrial production methods for 6-Benzylsulfanyl-9H-purine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions: 6-Benzylsulfanyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of purine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Benzylsulfanyl-9H-purine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on enzymes is a key aspect of its mechanism .

Comparison with Similar Compounds

    6-Mercaptopurine: A purine analog used in the treatment of leukemia.

    6-Thioguanine: Another purine analog with similar therapeutic applications.

    9-Benzyl-6-thiopurine: A compound with a similar structure but different substituents.

Uniqueness: 6-Benzylsulfanyl-9H-purine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

724-34-5

Molecular Formula

C12H10N4S

Molecular Weight

242.30 g/mol

IUPAC Name

6-benzylsulfanyl-7H-purine

InChI

InChI=1S/C12H10N4S/c1-2-4-9(5-3-1)6-17-12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8H,6H2,(H,13,14,15,16)

InChI Key

ULIQGBPQLPCTAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2NC=N3

724-34-5

Origin of Product

United States

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